molecular formula C21H26N6O2 B2391252 8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 920460-79-3

8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2391252
CAS No.: 920460-79-3
M. Wt: 394.479
InChI Key: BPQOEEPTUXEYCG-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
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Biological Activity

8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with potential therapeutic applications. This compound's biological activity is significant in various biochemical pathways and may have implications in treating conditions related to purine metabolism.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2}. Its structure features a complex arrangement that includes an imidazole ring fused with a purine system. The presence of the amino group and isopentyl side chain contributes to its biological activity.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+381.20336194.7
[M+Na]+403.18530210.6
[M+NH₄]+398.22990199.8
[M+K]+419.15924207.5
[M-H]−379.18880196.8

The compound appears to influence purine metabolism significantly, particularly in the synthesis and breakdown of uric acid. It has been observed to inhibit certain pathways involved in purine synthesis, which can lead to alterations in uric acid levels in biological systems.

Case Studies

  • Inhibition of Uric Acid Production : In studies examining the effects of purine derivatives on uric acid synthesis, it was found that compounds similar to the target compound can suppress glycine incorporation into urinary uric acid without affecting creatinine levels. This suggests a targeted inhibition of purine biosynthesis pathways .
  • Antioxidant Properties : Uric acid serves as a significant antioxidant in the human body, and compounds that modulate its levels may have implications for oxidative stress-related diseases. The relationship between uric acid and antioxidants indicates that derivatives like the one studied may enhance or inhibit antioxidant activity depending on their structural characteristics .
  • Therapeutic Potential in Gout : Given its influence on uric acid metabolism, this compound could be explored for its potential therapeutic effects in conditions like gout, where uric acid levels are pathologically elevated.

Research Findings

Recent research has highlighted the importance of purine metabolites in various physiological processes:

  • Uric Acid Metabolism : The compound's interaction with uric acid metabolism suggests it could play a role in conditions characterized by hyperuricemia .
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this class of compounds may also possess similar activities .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a valuable intermediate in organic synthesis due to its unique structural features. It can be utilized to synthesize more complex molecules.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities, including:
    • Antimicrobial Properties : It has shown effectiveness against various pathogens.
    • Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell growth.
    • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways is under investigation.

Medicine

  • Therapeutic Potential : The compound is being studied for its interactions with specific molecular targets involved in disease processes. Its potential as a drug candidate is significant due to its diverse biological effects.

Industry

  • Material Development : The unique properties of this compound make it suitable for developing new materials and specialty chemicals. Its applications extend to the production of advanced materials used in various industrial processes.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The research utilized various concentrations and assessed the minimum inhibitory concentration (MIC) values across different strains .
  • Cancer Cell Line Evaluation : In vitro studies have shown that this compound can inhibit proliferation in specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at certain phases .
  • Inflammatory Response Modulation : Another research effort highlighted the compound's ability to reduce inflammatory markers in animal models of chronic inflammation, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

6-(2-aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-6-8-15(16)22/h6-9,12H,10-11,22H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQOEEPTUXEYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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